2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC20260051
Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23BO4 |
|---|---|
| Molecular Weight | 290.2 g/mol |
| IUPAC Name | 2-[2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)8-7-12-9-13(18-5)11-14(10-12)19-6/h7-11H,1-6H3 |
| Standard InChI Key | NTOQJUAKAYKAPE-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,3,2-dioxaborolane core, where boron is coordinated by two oxygen atoms from a pinacol-derived diol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). An (E)-configured vinyl group bridges the boron atom to a 3,5-dimethoxyphenyl aromatic system . This arrangement is critical for its reactivity, as the boron center remains electrophilic while the conjugated vinyl group stabilizes transition states during cross-coupling reactions.
The IUPAC name, 2-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its stereochemistry and substituent positions . The (E)-configuration of the vinyl group is confirmed by its InChIKey (NTOQJUAKAYKAPE-BQYQJAHWSA-N), which encodes stereochemical details .
Physicochemical Characteristics
Key physicochemical properties include:
Synthesis and Manufacturing
Synthetic Routes
A validated synthesis involves a three-step sequence starting from dichloromethane, as documented in Organic Syntheses (2019) :
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Hydroboration: Dichloromethane reacts with boron trichloride (BCl₃) in the presence of a Lewis acid to form (dichloromethyl)boronic acid.
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Esterification: The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, yielding 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Substitution: A palladium-catalyzed coupling introduces the 3,5-dimethoxyphenylvinyl group via a Stille or Suzuki-Miyaura reaction.
Key reaction conditions include:
Optimization Strategies
Recent advances focus on replacing dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) and employing flow chemistry to enhance reproducibility . The use of magnesium sulfate as a drying agent during esterification minimizes side reactions, improving purity to >95% .
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boron center reacts with aryl halides (e.g., bromobenzene) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl structures. A representative reaction is:
where X = Br, I, or OTf. The 3,5-dimethoxyphenyl group enhances electron density at the boron center, accelerating transmetalation steps.
Cyclopropanation Reactions
In a specialized application, the compound participates in Simmons-Smith-type cyclopropanations. When treated with diiodomethane and zinc, it generates borocyclopropanes, which are valuable intermediates in natural product synthesis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 6.98 (t, J = 2.4 Hz, 1H, aromatic), 6.63 (d, J = 16 Hz, 1H, vinyl), 6.52 (d, J = 16 Hz, 1H, vinyl), 3.85 (s, 6H, OCH₃), 1.28 (s, 12H, CH₃) .
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¹³C NMR: δ 161.2 (OCH₃), 138.5 (vinyl), 105.1 (aromatic), 83.5 (B–O), 25.1 (CH₃) .
Mass Spectrometry
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